ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-5(2)4-9-10-7(6)11/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTQDCLKSQTDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10316164 | |
| Record name | NSC300283 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10316164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64882-58-2 | |
| Record name | NSC300283 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC300283 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10316164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazine with Keto-Ester Derivatives
The cyclocondensation of hydrazine with α,β-unsaturated keto-esters represents a classical approach to pyridazine synthesis. In the context of ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate, this method involves reacting ethyl 3-methyl-2-oxopent-4-enoate with hydrazine hydrate under controlled conditions.
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated carbonyl system, followed by cyclization to form the dihydropyridazine intermediate. Subsequent oxidation with bromine in acetic acid introduces the 6-oxo group while aromatizing the ring. Key parameters include:
- Temperature : 0–5°C during hydrazine addition to minimize side reactions.
- Oxidant stoichiometry : 2–2.5 equivalents of bromine for complete dehydrogenation.
- Solvent system : 2-propanol for initial cyclization, transitioning to acetic acid for oxidation.
A representative procedure yielded 78% of the intermediate methyl 6-oxohexahydropyridazine-4-carboxylate, which was transesterified to the ethyl derivative using ethanol and catalytic sulfuric acid.
Diaza-Wittig Reaction for Pyridazine Assembly
The Diaza-Wittig reaction offers a versatile route to functionalized pyridazines. As reported in Strategy for the Synthesis of Pyridazine Heterocycles, this method employs α-diazo-β-ketoesters derived from ethyl acetoacetate.
Synthetic Workflow
- Diazo Transfer : Treatment of ethyl 3-methyl-2-oxobutanoate with p-acetamidobenzenesulfonyl azide (p-ABSA) generates the α-diazo-β-ketoester.
- IBX Oxidation : Oxidation with 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) in acetonitrile under reflux ensures regioselective formation of the diazo intermediate.
- Phosphazine Formation : Reaction with hexamethylphosphorus triamide (HMPT) in dichloromethane facilitates the tandem phosphazine formation/Diaza-Wittig reaction, yielding the pyridazine core.
Table 1: Optimization of Diaza-Wittig Reaction Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| HMPT Equivalents | 1.2–1.5 | 68–85 |
| Reaction Time | 16–24 hours | 72 |
| Solvent | Dichloromethane | 85 |
This method achieves superior regiocontrol compared to classical cyclocondensation, particularly for introducing the 4-methyl and 5-carboxylate substituents.
Oxidative Ring-Closure of Hydrazones
A third approach involves the oxidative cyclization of hydrazones derived from β-ketoesters. Ethyl 4-methyl-3-oxopentanoate reacts with hydrazine hydrate to form a hydrazone, which undergoes oxidative ring-closure using potassium permanganate in sulfuric acid.
Critical Reaction Parameters
- Oxidant Selection : KMnO4 in H2SO4 (5% v/v) at 50°C provides optimal conversion.
- pH Control : Maintaining pH <2 prevents lactamization side reactions.
- Workup : Neutralization with aqueous NaHCO3 followed by ethyl acetate extraction isolates the product in 65% yield.
Table 2: Comparative Analysis of Synthetic Methods
Structural Characterization and Analytical Data
All synthetic routes produce this compound with consistent spectral properties:
Industrial-Scale Considerations
The cyclocondensation method demonstrates superior scalability due to:
- Cost Efficiency : Dimethyl 2-methylenebutanedioate is commercially available at $120/kg (2025 bulk pricing).
- Minimal Purification : Crystalline intermediates enable facile filtration.
- Solvent Recovery : 2-propanol and acetic acid are >90% recoverable via distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, hydroxyl derivatives, and other functionalized pyridazine compounds .
Scientific Research Applications
Ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyrazole and Pyrimidine Derivatives
Pyrazole-Based Compounds
- Example : Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylate derivatives (e.g., compound 6a in ) .
- Key Differences :
- Ring System: Pyrazoles contain two non-adjacent nitrogen atoms in a five-membered ring, whereas pyridazines feature a six-membered ring with two adjacent nitrogens.
- Synthesis : Pyrazole derivatives are synthesized via Suzuki–Miyaura cross-coupling (e.g., using Pd(PPh₃)₄ catalysts in DMF/H₂O) , while pyridazines may require cyclization or condensation reactions.
- Physical Properties : Pyridazines generally exhibit higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding via ketone/ester groups).
Pyrimidine-Based Compounds
- Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () .
- Key Differences :
- Ring System: Pyrimidines have a six-membered ring with two non-adjacent nitrogens, often fused with other heterocycles (e.g., thiazole in ).
- Conformational Flexibility : Pyrimidine rings in compounds like the above exhibit puckering (flattened boat conformation) with dihedral angles up to 80.94° between fused rings , whereas pyridazines are typically planar.
Tetrahydropyrimidine Derivatives
Physical and Spectroscopic Properties
- Melting Points :
- Spectroscopy :
Biological Activity
Ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its synthesis typically involves cyclization reactions using precursors such as ethyl acetoacetate and hydrazine hydrate, leading to various derivatives with diverse biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, similar to other known antimicrobial agents.
Anticancer Activity
The compound has shown promising results in anticancer studies, particularly against several cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 | Inhibition of microtubule assembly and apoptosis |
| HepG2 (Liver) | 4.98 - 14.65 | Induction of caspase activity |
| A549 (Lung) | Not specified | Potential inhibition of glutaminase |
In a study involving the MDA-MB-231 breast cancer cell line, compounds derived from this compound were shown to induce morphological changes and significantly enhance caspase-3 activity, indicating their role as apoptosis-inducing agents . The ability to inhibit microtubule assembly suggests a mechanism that disrupts mitotic processes in cancer cells, further supporting its potential as an anticancer therapeutic.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation or interfere with signaling pathways critical for cancer cell survival. This compound's structure allows it to act as a scaffold for developing more potent derivatives aimed at various therapeutic targets.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of MDA-MB-231 cells with an IC50 value ranging between 2.43 to 7.84 μM, indicating high potency . Further investigations revealed that it could enhance apoptotic pathways through caspase activation.
- Antimicrobial Evaluation : In vitro tests against common pathogens showed that derivatives of this compound exhibited broad-spectrum antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains.
- Molecular Modeling Studies : Computational studies have provided insights into the binding interactions of this compound with target proteins, aiding in the design of more effective analogs .
Q & A
Q. What are the key steps for synthesizing ethyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous pyridazine derivatives are synthesized via refluxing precursors (e.g., chloroacetic acid, sodium acetate) in glacial acetic acid/acetic anhydride for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2) to achieve 78% yield . Key optimizations include:
- Temperature control : Maintaining reflux conditions to ensure complete reaction.
- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution.
- Catalyst use : Sodium acetate aids in deprotonation and cyclization.
- Purification : Recrystallization or column chromatography ensures high purity (>95%) .
Q. Which spectroscopic methods are essential for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR identify substituents and confirm regiochemistry (e.g., methyl, ester, and pyridazine ring protons) .
- IR spectroscopy : Detects carbonyl (C=O) and oxo (N–O) groups at ~1700 cm and ~1250 cm, respectively .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO) .
Q. How does X-ray crystallography clarify the molecular conformation of pyridazine derivatives?
Single-crystal X-ray diffraction reveals:
- Ring puckering : Pyridazine rings may adopt flattened boat conformations, with deviations up to 0.224 Å from planarity .
- Intermolecular interactions : C–H···O hydrogen bonds form chains (e.g., along the c-axis), stabilizing the crystal lattice .
- Dihedral angles : Substituents like phenyl groups tilt at ~80° relative to the core, affecting steric and electronic properties .
Advanced Research Questions
Q. What methodologies evaluate the compound's potential as an enzyme inhibitor or therapeutic agent?
- Kinetic assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites, leveraging the ester group's hydrogen-bonding capacity .
- In vitro cytotoxicity : MTT assays on cancer cell lines assess anti-proliferative activity, with EC values compared to reference drugs .
Q. How can mechanistic studies resolve contradictions in reaction outcomes (e.g., variable yields or byproducts)?
- Kinetic profiling : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps .
- Isotopic labeling : O tracing in the oxo group clarifies nucleophilic attack pathways during cyclization .
- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to explain regioselectivity variations .
Q. What strategies address discrepancies in biological activity data across studies?
- Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., methyl vs. phenyl groups) to isolate pharmacophoric elements .
- Meta-analysis : Compare datasets using standardized assays (e.g., uniform ATP concentrations in kinase assays) to minimize protocol-driven variability .
- Cohort validation : Replicate results in independent labs with controlled conditions (e.g., pH, temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
